

Core Concepts of DAC-2-25-Induced Homeotic Transformation

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Compound of Interest

Compound Name: DAC-2-25

Cat. No.: B606921

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DAC-2-25 is a pyridone-containing small molecule identified through a chemical screen for compounds that affect patterning in *Hydra vulgaris*. It has been shown to cause a progressive and polar homeotic transformation of the body column into the tentacle zone, starting from the oral end of the animal. This transformation involves significant changes in cell morphology and gene expression. The ectoderm has been identified as the primary target tissue for **DAC-2-25's** activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of **DAC-2-25's** effects on *Hydra*.

Table 1: Efficacy of **DAC-2-25** in Inducing Ectopic Tentacles

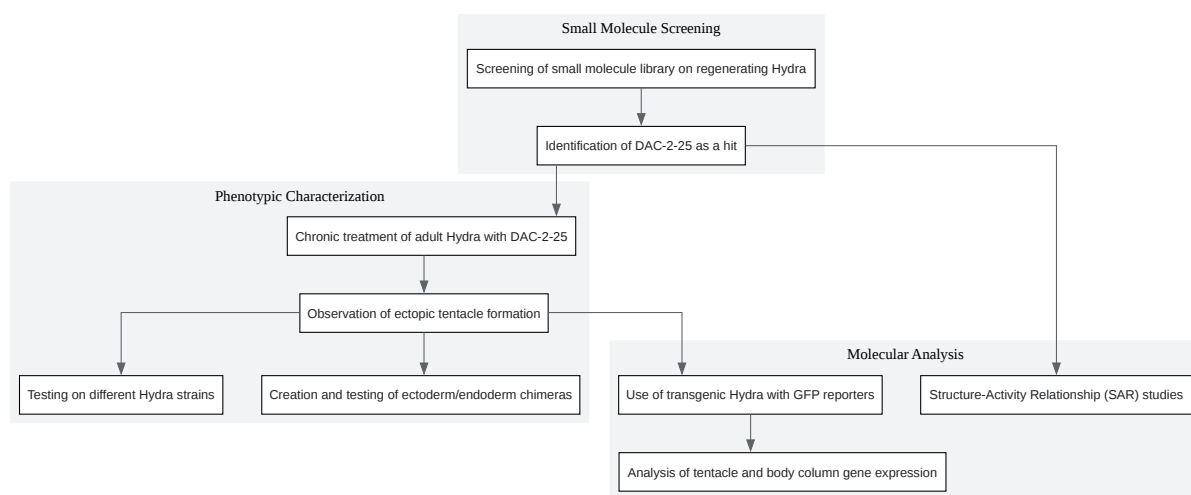
Strain of Hydra	Concentration of DAC-2-25	Percentage of Animals with Ectopic Tentacles
AEP	10 μ M	100%
H. magnipapillata	10 μ M	100%
H. oligactis	10 μ M	100%
Zürich	10 μ M	0%

Table 2: Gene Expression Changes in Response to **DAC-2-25** Treatment

Gene	Expression in Normal Tentacles	Expression in Body Column	Expression in Body Column after DAC-2-25 Treatment
Tentacle-specific gene 1	High	Low	Ectopically expressed
Body column-specific gene 1	Low	High	Turned off
HyWnt3	Unchanged	Unchanged	Unchanged
HyBra2	Unchanged	Unchanged	Unchanged

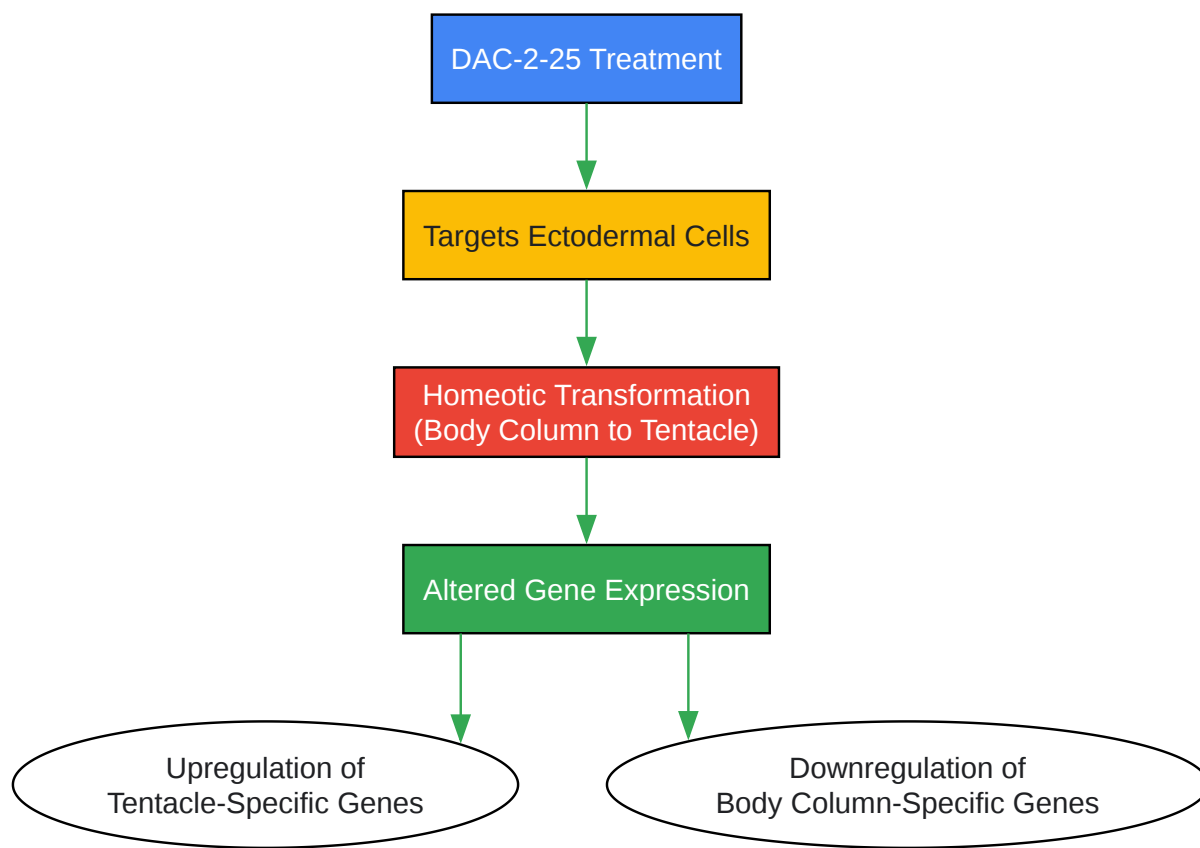
Signaling Pathways and Experimental Workflows

The precise signaling pathway through which **DAC-2-25** acts has not been fully elucidated. However, the experimental workflow for its identification and characterization provides a clear logical progression.



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Caption: Experimental workflow for the identification and characterization of **DAC-2-25**.



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Caption: Logical relationship of **DAC-2-25**'s effects on Hydra.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Hydra Culture

Hydra vulgaris (AEP strain) were cultured in Hydra medium at 18°C. The animals were fed freshly hatched *Artemia* nauplii three times a week. The medium was changed 4-6 hours after feeding and on non-feeding days.

Small Molecule Screening

- A library of small molecules was screened for effects on Hydra head regeneration.

- Individual compounds were added to the Hydra medium in 96-well plates.
- Hydra were decapitated and allowed to regenerate in the presence of the compounds.
- Phenotypes were scored daily for 4 days.
- **DAC-2-25** was identified as a compound that induced ectopic tentacles during regeneration.

Chronic Treatment with DAC-2-25

- Intact adult Hydra were incubated in a 10 μ M solution of **DAC-2-25** in Hydra medium.
- The medium containing **DAC-2-25** was changed daily.
- Animals were fed as per the normal culture protocol, with the medium being replaced with fresh **DAC-2-25** solution after feeding.
- The formation of ectopic tentacles was monitored and documented over a period of several days.

Generation and Treatment of Chimeric Hydra

- Ectodermal and endodermal tissue from a **DAC-2-25**-responsive strain (AEP) and a non-responsive strain (Zürich) were separated.
- Reciprocal chimeras were created by combining the ectoderm of one strain with the endoderm of the other.
- The resulting chimeric animals were allowed to stabilize for several weeks.
- Chimeras were then treated with 10 μ M **DAC-2-25** to determine which tissue layer is responsible for the response.

Gene Expression Analysis using Transgenic Hydra

- Transgenic Hydra expressing Green Fluorescent Protein (GFP) under the control of promoters for tentacle-specific or body column-specific genes were used.

- These transgenic animals were treated with **DAC-2-25** as described in the chronic treatment protocol.
- Changes in GFP expression were monitored using fluorescence microscopy to observe the spatial and temporal changes in gene expression in response to the compound.

Structure-Activity Relationship (SAR) Studies

SAR studies on **DAC-2-25** have identified key chemical features required for its biological activity. These studies involved synthesizing and testing analogs of **DAC-2-25**. The specific moieties on the pyridone core that are essential for its potency in inducing homeotic transformation have been characterized, providing a basis for the future design of more potent or specific probes for studying this developmental process.

This technical guide provides a foundational understanding of **DAC-2-25** and its effects on Hydra. Further research is needed to elucidate the precise molecular targets and signaling pathways involved in this chemically induced homeotic transformation.

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